molecular formula C11H10N4O3 B14257931 1-(3-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one CAS No. 186792-32-5

1-(3-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Cat. No.: B14257931
CAS No.: 186792-32-5
M. Wt: 246.22 g/mol
InChI Key: YPHFDSWADADMJF-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is a chemical compound that belongs to the class of organic compounds known as triazoles. These compounds are characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a nitrophenyl group, which is a benzene ring substituted with a nitro group (-NO2).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Nitrophenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH), various nucleophiles.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit the growth of microorganisms by interfering with their metabolic pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Similar structure but with the nitro group in the para position.

    1-(3-Nitrophenyl)-3-(1H-1,2,3-triazol-1-yl)propan-1-one: Similar structure but with a different triazole ring.

Uniqueness

1-(3-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is unique due to the specific positioning of the nitro group and the type of triazole ring, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

186792-32-5

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

1-(3-nitrophenyl)-3-(1,2,4-triazol-1-yl)propan-1-one

InChI

InChI=1S/C11H10N4O3/c16-11(4-5-14-8-12-7-13-14)9-2-1-3-10(6-9)15(17)18/h1-3,6-8H,4-5H2

InChI Key

YPHFDSWADADMJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCN2C=NC=N2

Origin of Product

United States

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